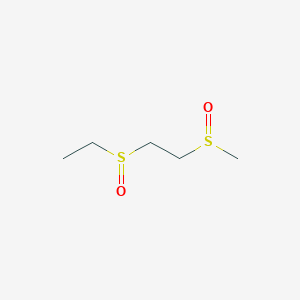![molecular formula C13H9O6- B12548375 4-Oxo-4-[(2-oxo-2H-1-benzopyran-7-yl)oxy]butanoate CAS No. 833489-68-2](/img/structure/B12548375.png)
4-Oxo-4-[(2-oxo-2H-1-benzopyran-7-yl)oxy]butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Oxo-4-[(2-oxo-2H-1-benzopyran-7-yl)oxy]butanoate is a chemical compound that belongs to the class of benzopyran derivatives This compound is characterized by the presence of a benzopyran ring system, which is a fused ring structure consisting of a benzene ring and a pyran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4-[(2-oxo-2H-1-benzopyran-7-yl)oxy]butanoate typically involves the condensation of a benzopyran derivative with a butanoate ester. One common method involves the reaction of 2-oxo-2H-1-benzopyran-7-ol with butanoic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
4-Oxo-4-[(2-oxo-2H-1-benzopyran-7-yl)oxy]butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in halogenated or aminated derivatives .
Wissenschaftliche Forschungsanwendungen
4-Oxo-4-[(2-oxo-2H-1-benzopyran-7-yl)oxy]butanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, such as cancer and neurodegenerative disorders.
Wirkmechanismus
The mechanism of action of 4-Oxo-4-[(2-oxo-2H-1-benzopyran-7-yl)oxy]butanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or altering gene expression. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby providing antioxidant benefits. Additionally, it may interact with signaling pathways related to inflammation and cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Baicalin: 5,6-Dihydroxy-4-oxo-2-phenyl-4H-1-benzopyran-7-yl-β-D-glucopyranosiduronic acid.
Chromone-2-carboxylic acid: 4-Oxo-4H-1-benzopyran-2-carboxylic acid.
Ethyl ester of acetic acid: [(3,4-dimethyl-2-oxo-2H-1-benzopyran-7-yl)oxy]-.
Uniqueness
4-Oxo-4-[(2-oxo-2H-1-benzopyran-7-yl)oxy]butanoate is unique due to its specific structural features, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
833489-68-2 |
|---|---|
Molekularformel |
C13H9O6- |
Molekulargewicht |
261.21 g/mol |
IUPAC-Name |
4-oxo-4-(2-oxochromen-7-yl)oxybutanoate |
InChI |
InChI=1S/C13H10O6/c14-11(15)4-6-12(16)18-9-3-1-8-2-5-13(17)19-10(8)7-9/h1-3,5,7H,4,6H2,(H,14,15)/p-1 |
InChI-Schlüssel |
URRQKJLJZUEKLT-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=CC2=C1C=CC(=O)O2)OC(=O)CCC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1,4]Dithiino[2,3-c][1,2,5]oxadiazole](/img/structure/B12548296.png)

![1,3-Naphthalenedisulfonicacid, 7-[[(3-aminophenyl)sulfonyl]amino]-](/img/structure/B12548315.png)
![(1R,4R)-2-Bromo-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene](/img/structure/B12548319.png)

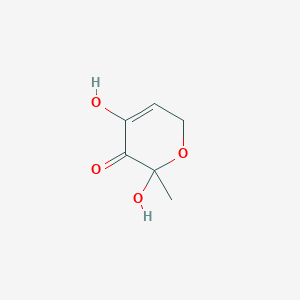


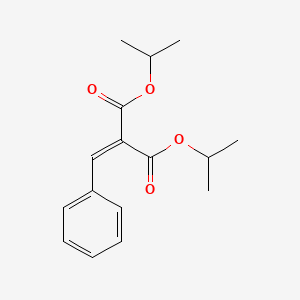
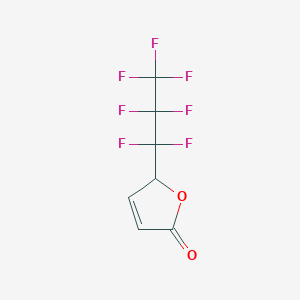
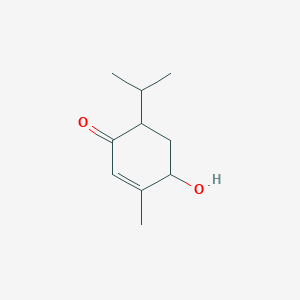
![1H-Pyrazolo[3,4-b]pyridine, 3,4-diphenyl-6-(trifluoromethyl)-](/img/structure/B12548365.png)

